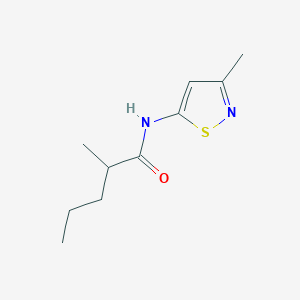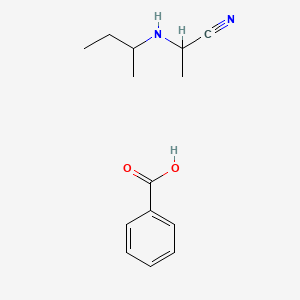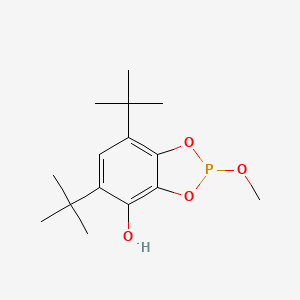
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane is a synthetic organic compound characterized by the presence of a trioxolane ring substituted with a methyl group and a tridecafluorohexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a tridecafluorohexyl-substituted alkene with ozone, followed by reduction with a suitable reducing agent to form the trioxolane ring. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and purity of the compound. Industrial methods also focus on minimizing waste and energy consumption to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the cleavage of the trioxolane ring, forming simpler compounds.
Substitution: The methyl and tridecafluorohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and inert atmospheres to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trioxolane rings into complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and resistance to harsh conditions.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane involves its interaction with molecular targets and pathways in biological systems. The trioxolane ring can undergo cleavage to release reactive oxygen species (ROS), which can interact with cellular components, leading to antimicrobial and antiviral effects. The tridecafluorohexyl chain enhances the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane include:
- 3-Methyl-5-(trifluoromethyl)-1,2,4-trioxolane
- 3-Methyl-5-(pentafluoroethyl)-1,2,4-trioxolane
- 3-Methyl-5-(heptafluoropropyl)-1,2,4-trioxolane
Uniqueness
The uniqueness of this compound lies in its long tridecafluorohexyl chain, which imparts distinct chemical and physical properties compared to shorter fluorinated chains. This results in enhanced stability, bioavailability, and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
63967-44-2 |
|---|---|
Molekularformel |
C9H5F13O3 |
Molekulargewicht |
408.11 g/mol |
IUPAC-Name |
3-methyl-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1,2,4-trioxolane |
InChI |
InChI=1S/C9H5F13O3/c1-2-23-3(25-24-2)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2-3H,1H3 |
InChI-Schlüssel |
IZCBUFCDNCPBJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OC(OO1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)





![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)





![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
